molecular formula C19H17N3O2 B5495514 (E)-3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile

(E)-3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile

Cat. No.: B5495514
M. Wt: 319.4 g/mol
InChI Key: OKAMULSIRCBUAV-SDNWHVSQSA-N
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Description

(E)-3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile is a synthetic organic compound that belongs to the class of acrylonitriles. This compound is characterized by the presence of a dimethoxyphenyl group and a benzimidazole moiety, which are connected through an acrylonitrile linkage. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid.

    Introduction of the acrylonitrile group: This step involves the reaction of the benzimidazole derivative with an acrylonitrile compound under basic conditions.

    Attachment of the dimethoxyphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a dimethoxyphenylboronic acid or halide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound could intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2,3-dimethoxyphenyl)-2-(1H-benzo[d]imidazol-2-yl)acrylonitrile: Lacks the methyl group on the benzimidazole ring.

    (E)-3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)propionitrile: Has a propionitrile group instead of an acrylonitrile group.

Uniqueness

(E)-3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(E)-3-(2,3-dimethoxyphenyl)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-22-16-9-5-4-8-15(16)21-19(22)14(12-20)11-13-7-6-10-17(23-2)18(13)24-3/h4-11H,1-3H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAMULSIRCBUAV-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=CC3=C(C(=CC=C3)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C/C3=C(C(=CC=C3)OC)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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